

Natural occurrence and sources of 2-Methyloctan-1-ol

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Compound of Interest

Compound Name: 2-Methyloctan-1-ol

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An In-depth Technical Guide to the Natural Occurrence and Sources of **2-Methyloctan-1-ol**

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, sources, and analytical methodologies pertaining to **2-Methyloctan-1-ol** (CAS 818-81-5), a chiral nine-carbon branched-chain primary alcohol. While recognized as a flavoring substance, its documented natural distribution is notably sparse, presenting opportunities for novel discovery. This document synthesizes current knowledge, focusing on its confirmed presence in the plant kingdom, proposing a putative biosynthetic pathway, and detailing the requisite technical protocols for its extraction, identification, and chiral characterization from natural matrices. This guide is intended for researchers, natural product chemists, and drug development professionals interested in the exploration and utilization of this and related lipophilic compounds.

Introduction: The Profile of 2-Methyloctan-1-ol

2-Methyloctan-1-ol is a primary alcohol characterized by an eight-carbon chain with a methyl group at the second position. Its structure contains a stereocenter at the C-2 position, meaning it can exist as two distinct enantiomers: (R)-**2-methyloctan-1-ol** and (S)-**2-methyloctan-1-ol**. This chirality is a critical consideration in natural product chemistry, as biological systems often produce and interact with only one enantiomer. While its isomeric cousin, 1-octen-3-ol, is well-known as a potent insect attractant, the specific biological roles of **2-Methyloctan-1-ol** are less understood. It is classified as a flavoring agent in the European Union, suggesting its potential

contribution to the aroma and flavor profiles of foodstuffs, though its specific sources in food are not widely documented[1][2].

Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-Methyloctan-1-ol** is fundamental for designing effective extraction and analytical protocols. Key properties are summarized in Table 1.

Property	Value	Source
Molecular Formula	C ₉ H ₂₀ O	PubChem[1]
Molecular Weight	144.25 g/mol	PubChem[1]
CAS Number	818-81-5	Haz-Map[3]
IUPAC Name	2-methyloctan-1-ol	PubChem[1]
Appearance	Liquid (at room temp.)	Inferred
Boiling Point	196.6 °C at 760 mmHg	LookChem
Flash Point	79.5 °C	LookChem
LogP (o/w)	3.4 (XLogP3)	PubChem[1]
Kovats Retention Index	1119 (Standard non-polar column)	PubChem[1]

Documented Natural Occurrence

Despite the vast chemical diversity in nature, the reported natural occurrence of **2-Methyloctan-1-ol** is exceptionally limited. The current body of scientific literature points to a single, confirmed plant source.

Kingdom: Plantae

The primary and only well-documented natural source of **2-Methyloctan-1-ol** is the plant species *Ruta chalepensis*, commonly known as Fringed Rue[1]. This aromatic perennial herb belongs to the Rutaceae family and is native to the Mediterranean region[4].

Ruta species are renowned for their production of essential oils rich in secondary metabolites[5]. However, the chemical profile of Ruta essential oils is typically dominated by aliphatic ketones, most notably 2-undecanone and 2-nonanone, which can comprise over 80% of the oil's composition[4][6][7]. Other compounds frequently identified include various furanocoumarins, alkaloids, and flavonoids[5][8][9][10]. Within this complex chemical matrix, **2-Methyloctan-1-ol** has been identified as a constituent, albeit not as a major component. Its presence underscores the biosynthetic capability of this plant to produce branched-chain alcohols alongside the more abundant linear ketones.

Other Natural Sources: A Notable Absence

Extensive literature searches reveal a conspicuous absence of **2-Methyloctan-1-ol** in other natural sources such as fungi, bacteria, or within the animal kingdom. While branched-chain alcohols are known to function as semiochemicals (behavior-modifying chemicals) in insects, these are typically different isomers or related structures[11][12][13]. For instance, 2-methylbutan-1-ol is a known semiochemical[11]. It is crucial for researchers to distinguish **2-Methyloctan-1-ol** from its isomers, such as 2-methyloctan-2-ol, which has not been found in nature. This scarcity of reported sources suggests that **2-Methyloctan-1-ol** is either a rare natural product or has been overlooked in metabolomic studies, highlighting a gap in current knowledge and an opportunity for further research.

Caption: Confirmed natural source of **2-Methyloctan-1-ol**.

Putative Biosynthesis

While a specific biosynthetic pathway for **2-Methyloctan-1-ol** has not been elucidated, a putative pathway can be proposed based on established principles of fatty acid and branched-chain amino acid metabolism in plants[14][15].

- **Initiation with a Branched-Chain Starter Unit:** Unlike the typical acetate starter unit for straight-chain fatty acids, the biosynthesis of a 2-methyl branched chain likely initiates from a precursor derived from branched-chain amino acid catabolism. Specifically, the catabolism of L-isoleucine can yield 2-methylbutanoyl-CoA.
- **Fatty Acid Elongation:** This 2-methylbutanoyl-CoA starter unit would then enter the fatty acid synthase (FAS) complex. Through successive condensation reactions with malonyl-ACP, the

carbon chain is elongated by two-carbon units. Two cycles of elongation would produce 2-methyloctanoyl-ACP.

- **Thioester Cleavage and Reduction:** The 2-methyloctanoyl-ACP can be hydrolyzed to the free fatty acid or, more directly, be reduced to the corresponding alcohol. This reduction is a critical step and can occur via two primary mechanisms in biological systems:
 - **Fatty Acyl-ACP Reductase (FAR):** A single enzyme that directly catalyzes the four-electron reduction of the acyl-ACP or acyl-CoA thioester to the primary alcohol[16].
 - **Two-Step Reduction:** The acyl thioester is first reduced to an aldehyde by an acyl-CoA reductase, followed by a second reduction of the aldehyde to the alcohol, catalyzed by an alcohol dehydrogenase (ADH)[14].

The presence of **2-Methyloctan-1-ol** in *Ruta chalepensis* suggests the plant possesses the necessary enzymatic machinery for this branched-chain pathway.

Methodologies for Sourcing and Identification

For researchers aiming to isolate **2-Methyloctan-1-ol** from known sources or screen novel matrices, a systematic analytical approach is paramount.

Extraction from Natural Matrices

The choice of extraction method is dictated by the nature of the source material and the volatility of the target compound. As a semi-volatile alcohol, several techniques are applicable.

Protocol 1: Hydrodistillation for Essential Oils This is the classical method for extracting essential oils from aromatic plants like *Ruta*.

- **Material Preparation:** Air-dried aerial parts of the plant material (e.g., 100 g) are coarsely ground.
- **Apparatus:** The material is placed in a Clevenger-type apparatus with a suitable volume of distilled water (e.g., 1 L).
- **Distillation:** The mixture is heated to boiling, and the steam, carrying the volatile compounds, is condensed and collected. The process is typically run for 3-4 hours[17].

- **Separation:** The less dense essential oil phase is separated from the aqueous hydrosol phase. The oil is then dried over anhydrous sodium sulfate. **Causality:** This method is effective for water-immiscible, volatile compounds. The heat and steam overcome the vapor pressure limitations, allowing for efficient extraction. However, the high temperatures can potentially cause thermal degradation or rearrangement of some sensitive compounds[17].

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) A solvent-free, sensitive method ideal for screening the volatile profile of a sample[18][19].

- **Sample Preparation:** A small amount of fresh or dried plant material (e.g., 1-2 g) is placed in a sealed headspace vial (e.g., 20 mL).
- **Extraction:** An SPME fiber (e.g., with a PDMS/DVB coating) is exposed to the headspace above the sample. The vial is typically heated (e.g., 60°C for 30 min) to increase the volatility of the analytes, which then adsorb onto the fiber.
- **Desorption:** The fiber is retracted and immediately inserted into the hot inlet of a gas chromatograph, where the adsorbed volatiles are thermally desorbed onto the analytical column. **Causality:** HS-SPME is a non-destructive equilibrium-based technique that concentrates volatiles from the sample's headspace. It is highly sensitive and avoids the use of solvents, but quantitative analysis can be complex and requires careful calibration[19].

Instrumental Analysis: GC-MS

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive technique for the identification and quantification of volatile and semi-volatile compounds like **2-Methyloctan-1-ol**[18][20][21][22][23].

Protocol 3: GC-MS Analysis

- **Sample Introduction:** 1 µL of the essential oil (diluted in hexane, e.g., 1:100 v/v) or the SPME fiber is introduced into the GC inlet (e.g., at 250°C).
- **Chromatographic Separation:** A non-polar capillary column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a high final temperature (e.g., 240°C) at a controlled rate (e.g., 4°C/min). Helium is used as the carrier gas.

- **Mass Spectrometry:** As compounds elute from the column, they enter the mass spectrometer, which is typically operated in electron ionization (EI) mode at 70 eV. Mass spectra are recorded over a range of m/z 40-400.
- **Identification:** Compound identification is achieved by a dual-confirmation system:
 - **Mass Spectrum Matching:** The acquired mass spectrum is compared against established spectral libraries (e.g., NIST, Wiley).
 - **Retention Index (RI):** The RI of the peak is calculated relative to a series of n-alkane standards run under the same conditions and compared to published values.

Chiral Analysis

Given the chiral nature of **2-Methyloctan-1-ol**, determining its enantiomeric composition in a natural source is a critical step. This requires specialized chiral chromatography[24][25][26][27][28].

Protocol 4: Enantioselective GC Analysis

- **Column Selection:** A chiral stationary phase (CSP) is required. For volatile alcohols, cyclodextrin-based columns (e.g., Rt- β DEX series) are highly effective[26].
- **Method Optimization:** The GC oven temperature program must be carefully optimized, often using slower ramp rates or isothermal conditions, to achieve baseline separation of the enantiomers.
- **Identification:** The enantiomers are identified by comparing their retention times to those of authentic (R)- and (S)-**2-methyloctan-1-ol** standards, if available. Causality: Chiral stationary phases contain chiral selectors that form transient, diastereomeric complexes with the enantiomers of the analyte. These complexes have slightly different stabilities, leading to different retention times and allowing for their separation[26].

Caption: General workflow for extraction and analysis.

Conclusion and Future Outlook

2-Methyloctan-1-ol stands as a molecule of interest whose natural footprint is, according to current scientific literature, remarkably small and confined to *Ruta chalepensis*. This guide provides the foundational knowledge and technical protocols for its study. The distinct lack of reported sources presents a significant opportunity for discovery. Application of modern, sensitive analytical techniques like HS-SPME-GC-MS to a wider range of plant, fungal, and microbial species could unveil new sources of this compound. Furthermore, elucidation of its enantiomeric distribution in nature and its specific biological functions remains a fertile ground for future research, potentially revealing novel roles in flavor chemistry, chemical ecology, or pharmacology.

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